2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Beschreibung
The compound 2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine features three key structural motifs:
Imidazo[1,2-a]pyridine: A bicyclic heteroaromatic system known for its role in medicinal chemistry due to its bioisosteric properties and affinity for kinase and receptor targets .
Piperazine: A six-membered ring with two nitrogen atoms, commonly used to enhance solubility and modulate pharmacokinetic properties .
Trimethylpyrimidin-4-amine: A substituted pyrimidine core, often linked to nucleic acid interactions or enzyme inhibition .
Eigenschaften
IUPAC Name |
2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-15-12-18(23(2)3)22-19(20-15)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-17(26)21-16/h4-7,12,14H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPEOCYQWPMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS Number: 2770632-96-5) is a complex heterocyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N7 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating its potential as an ENPP1 inhibitor and its role in cancer immunotherapy . ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1) is known to regulate the cGAS-STING pathway, which is crucial for immune response against tumors.
The compound acts by inhibiting ENPP1, leading to increased levels of cyclic GMP–AMP (cGAMP), which subsequently activates the STING pathway. This activation enhances the immune response against cancer cells by upregulating the expression of pro-inflammatory cytokines such as IFNB1 , CXCL10 , and IL6 .
Case Studies and Research Findings
-
ENPP1 Inhibition :
- A study identified imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors with IC50 values ranging from 5.70 to 9.68 nM. The compound demonstrated significant enhancement of antitumor efficacy when combined with anti-PD-1 antibodies in murine models, achieving a tumor growth inhibition rate of 77.7% .
- Phytotoxicity Evaluation :
-
Therapeutic Applications :
- The compound's structure suggests potential applications in treating various conditions beyond cancer, including infectious diseases and neurological disorders due to its ability to modulate cellular mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT kinase inhibition | Anti-cancer properties |
| Imidazo[1,2-a]pyrazine derivatives | ENPP1 inhibition | Immune response enhancement |
| Benzothiazole derivatives | Various enzyme interactions | Potential for drug development |
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Key Differences
The following compounds share structural or functional similarities with the target molecule:
*Note: Molecular weight estimated based on formula.
Key Observations :
- ETP-46321 () shares the imidazo-heterocycle, piperazine, and pyrimidine core but replaces the trimethylamine with morpholine and methylsulfonyl groups. This compound exhibits kinase inhibitory activity, suggesting the target molecule may have similar applications .
- The ethanol-substituted analog () demonstrates how polar groups (e.g., hydroxyl) can enhance solubility compared to the target’s hydrophobic trimethyl groups .
- D1 () highlights the role of fluorophenyl and hydrazinecarbonyl substituents in improving binding affinity (−9.4 kcal/mol), which may inform optimization strategies for the target compound .
Vorbereitungsmethoden
Reaction Conditions and Optimization
In a representative procedure, 4-methylpyrimidin-2-amine (10.9 g, 100 mmol) is dissolved in chloroform (400 mL) and treated with N-bromosuccinimide (NBS, 17.8 g, 100 mmol). The reaction is stirred in the dark for 15 hours, followed by dilution with dichloromethane (1,400 mL) and washing with 1N NaOH (3 × 200 mL) and saturated NaCl. After drying over Na₂SO₄ and concentration, 5-bromo-4-methylpyrimidin-2-amine is obtained in 99% yield. Key data:
Alternative conditions using shorter reaction times (2 hours at 20°C) achieve 91% yield, demonstrating the robustness of this bromination step across scales.
Suzuki-Miyaura Coupling for Boronate Ester Formation
The brominated intermediate is subjected to Suzuki-Miyaura coupling to install a boronate ester, enabling further functionalization.
Catalytic System and Conditions
A mixture of 5-bromo-4-methylpyrimidin-2-amine (5.0 g, 26 mmol), bis(pinacolato)diboron (7.43 g, 29.2 mmol), potassium acetate (7.83 g, 79.8 mmol), and PdCl₂(dppf)·CH₂Cl₂ (1.08 g, 1.33 mmol) in dioxane (140 mL) is heated at 115°C for 18 hours under nitrogen. Post-reaction workup includes extraction with ethyl acetate, drying, and chromatography to yield 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (74% yield).
This step highlights the compatibility of the pyrimidine scaffold with palladium-catalyzed borylation, a key strategy for introducing diversification handles.
Functionalization of the Piperazine Linker
The piperazine spacer is introduced via alkylation or reductive amination.
Alkylation of Piperazine
In a protocol analogous to CID 6469693, imidazo[1,2-a]pyridine-2-carbaldehyde is condensed with piperazine in the presence of a reducing agent (e.g., NaBH₄) to form the methylene-linked piperazine derivative. For instance:
-
Reaction : Imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) + piperazine (1.2 eq) + NaBH₄ (2.0 eq) in methanol, stirred at 25°C for 12 hours.
Final Assembly of the Target Compound
The boronate-bearing pyrimidine and piperazine-functionalized imidazo[1,2-a]pyridine are coupled via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
Suzuki Coupling Pathway
The boronate ester (1.0 eq) reacts with a bromo- or iodo-substituted piperazine-imidazo[1,2-a]pyridine derivative under Pd catalysis:
N,N-Dimethylation of the Pyrimidine Amine
To introduce the N,N-dimethyl groups, the primary amine on the pyrimidine is methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions) or methyl iodide in the presence of a base:
-
Conditions : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyrimidin-2-amine (1.0 eq), CH₂O (2.0 eq), HCOOH (3.0 eq), 100°C, 6 hours.
Spectroscopic Characterization
Critical analytical data for intermediates and the final compound include:
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Piperazine coupling | CuBr, Cs₂CO₃ | DMSO | 35°C | ~18% |
| Pyrimidine substitution | NaH, halogenated precursor | THF | 50°C | 60–70% |
Advanced: How can researchers design experiments to evaluate this compound’s selectivity for dopamine D4 receptors?
Answer:
To assess receptor selectivity:
- Radioligand Binding Assays : Use competitive binding studies with tritiated D4 ligands (e.g., [³H]spiperone) and compare affinity (Ki) against other dopamine (D2, D3), serotonin, and adrenergic receptors .
- Functional Assays :
- In Vivo Studies : Administer the compound to rodents and monitor behavioral outputs (e.g., penile erection in rats) while co-administering selective D4 antagonists (e.g., L-745,870) to confirm mechanistic specificity .
Q. Key Data from Analogous Compounds :
| Compound | D4 Receptor Affinity (Ki, nM) | Functional Efficacy (EC₅₀, nM) |
|---|---|---|
| PIP3EA | 3.0 | 4.5 (GTPγS) |
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for imidazo[1,2-a]pyridine (δ 7.8–8.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for methylene groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₂₄H₂₉N₇: 430.25) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹) .
Q. Example Characterization Data :
| Technique | Key Peaks/Observations |
|---|---|
| ¹H NMR | δ 2.3 (s, N-CH₃), δ 3.2 (m, piperazine), δ 8.1 (s, imidazo[1,2-a]pyridine) |
| HRMS | m/z 430.25 ([M+H]⁺, Δ < 2 ppm) |
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives?
Answer:
SAR studies focus on:
- Substituent Variation : Modify groups on the piperazine (e.g., methoxy, trifluoromethyl) or pyrimidine (e.g., methyl, dimethylamino) to assess impact on receptor binding .
- Bioisosteric Replacement : Replace imidazo[1,2-a]pyridine with triazolo[4,3-b]pyridazine to evaluate scaffold flexibility .
- Molecular Docking : Use computational models (e.g., AutoDock) to predict interactions with D4 receptor residues (e.g., hydrogen bonding with Asp115) .
- Pharmacophore Mapping : Identify essential features (e.g., basic piperazine nitrogen, planar heterocycle) for activity .
Q. SAR Observations from Analogues :
| Modification | Effect on D4 Affinity |
|---|---|
| 2-Methoxy on phenylpiperazine | ↑ Selectivity (10-fold over D2) |
| N,N-Dimethyl on pyrimidine | ↓ Solubility but ↑ metabolic stability |
Basic: What in vitro assays are recommended for preliminary assessment of biological activity?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK, PI3K) using fluorescence-based ADP-Glo™ assays .
- Cell Viability Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa cells) .
- Antimicrobial Testing : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria using broth microdilution .
Q. Example Antimicrobial Data :
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| 13a (analogue) | 12.5 | >50 |
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated for this compound?
Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- In Vivo PK Studies : Administer intravenously/orally to rodents and calculate AUC, t₁/₂, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
